molecular formula C9H17N3O5 B14438725 (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid CAS No. 76490-12-5

(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid

Cat. No.: B14438725
CAS No.: 76490-12-5
M. Wt: 247.25 g/mol
InChI Key: BLIIFPLCJJSGEC-LWOQYNTDSA-N
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Description

(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups, a carboxymethyl group, and a keto group. Its stereochemistry is defined by the (6R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids and carboxylic acids. The synthesis may involve protection and deprotection steps to ensure the selective reaction of functional groups. For instance, the amino groups might be protected using carbamate groups, followed by the introduction of the carboxymethyl group through alkylation reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The amino and carboxymethyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (6S)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid: The stereoisomer with the (6S) configuration.

    2,6-Diaminoheptanoic acid: Lacks the carboxymethyl and keto groups.

    7-Oxoheptanoic acid: Lacks the amino groups.

Uniqueness

(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

76490-12-5

Molecular Formula

C9H17N3O5

Molecular Weight

247.25 g/mol

IUPAC Name

(6R)-2,6-diamino-7-(carboxymethylamino)-7-oxoheptanoic acid

InChI

InChI=1S/C9H17N3O5/c10-5(8(15)12-4-7(13)14)2-1-3-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6?/m1/s1

InChI Key

BLIIFPLCJJSGEC-LWOQYNTDSA-N

Isomeric SMILES

C(C[C@H](C(=O)NCC(=O)O)N)CC(C(=O)O)N

Canonical SMILES

C(CC(C(=O)NCC(=O)O)N)CC(C(=O)O)N

Origin of Product

United States

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